Oxapium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxapium iodide typically begins with cyclohexyl-phenyl ketone as the starting material. The process involves several steps, including the formation of a dioxolane ring and subsequent quaternization to introduce the iodide ion . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound iodide focuses on optimizing the reaction conditions to achieve high yield and purity while minimizing the production time and cost. This involves the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxapium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and thiolate ions are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Scientific Research Applications
Oxapium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of quaternary ammonium salts and their reactivity.
Biology: Investigated for its effects on cellular processes and its potential as a tool in cell biology research.
Mechanism of Action
Oxapium iodide exerts its effects primarily through its interaction with the cholinergic system. It acts as an anticholinergic agent, blocking the action of acetylcholine on muscarinic receptors in smooth muscle tissues. This leads to a reduction in muscle spasms and alleviation of symptoms associated with gastrointestinal disorders . The molecular targets include muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another anticholinergic agent used for similar therapeutic purposes.
Hyoscine (Scopolamine): Used as an antispasmodic and for motion sickness.
Dicyclomine: Employed in the treatment of irritable bowel syndrome.
Uniqueness
Oxapium iodide is unique in its specific chemical structure, which includes a dioxolane ring and a quaternary ammonium group. This structure contributes to its distinct pharmacological profile and its effectiveness as an antispasmodic agent .
Properties
CAS No. |
17834-29-6 |
---|---|
Molecular Formula |
C22H34NO2+ |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium |
InChI |
InChI=1S/C22H34NO2/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2,5-6,11-12,20-21H,3-4,7-10,13-18H2,1H3/q+1 |
InChI Key |
AXWZZEWIGNYBGA-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4 |
Canonical SMILES |
C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4 |
Key on ui other cas no. |
17834-29-6 |
Synonyms |
2-cyclohexyl-r-2-phenyl-c-4-piperidinomethyl-1,3-dioxolan methiodide 2-cyclohexyl-r-2-phenyl-t-4-piperidinomethyl-1,3-dioxolan methiodide cyclonium cyclonium bromide cyclonium iodide oxapium iodide |
Origin of Product |
United States |
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